(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL
Description
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(3S,4S)-4-amino-5-fluoro-7-methyl-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C10H12FNO2/c1-5-2-6(11)9-8(3-5)14-4-7(13)10(9)12/h2-3,7,10,13H,4,12H2,1H3/t7-,10-/m1/s1 |
InChI Key |
JHOUTOGVHSDISE-GMSGAONNSA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]([C@@H](CO2)O)N)C(=C1)F |
Canonical SMILES |
CC1=CC2=C(C(C(CO2)O)N)C(=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL typically involves multiple steps, starting from readily available precursors. One common method involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or fluorine atom is replaced by other functional groups
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Typically performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Requires polar solvents and sometimes catalysts to facilitate the reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL is a fluorinated chroman derivative with an amino group and a hydroxyl group, featuring a chiral center at the 4-position. It has a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring. This compound's potential applications span various fields, with computational models suggesting it may have anti-inflammatory and neuroprotective effects, due to the presence of amino and hydroxyl groups that facilitate interactions with biological targets like enzymes and receptors.
Pharmaceutical Applications
- This compound as a lead in drug discovery This compound could serve as a lead in drug discovery for conditions such as inflammatory, cell proliferative, and immune-related diseases .
- Biological activity predictions Predictions suggest it may exhibit significant pharmacological properties. In vitro studies are essential to confirm these predictions and assess the compound's efficacy against specific biological targets.
Reactivity and Synthesis
- This compound Chemical Reactions The chemical reactivity can be explored through mechanisms typical of amines and alcohols. These reactions are mediated by specific enzymes in biological systems, highlighting the compound's potential role in metabolic pathways.
- Methods of producing this compound Several synthetic routes can be employed to produce it, showcasing the versatility of synthetic organic chemistry in constructing complex molecules from simpler precursors.
Interaction Studies
- This compound interaction with biological macromolecules Crucial for understanding how it interacts with biological macromolecules. These studies typically involve evaluating binding affinities, assessing structural changes, andInvestigating functional outcomes.
Structural Comparisons and Biological Activity
Several compounds share structural similarities with this compound, each possessing unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylchroman | Methyl group at position 2; lacks fluorine | Mild neuroprotective effects |
| 5-Fluoroindole | Indole structure; contains fluorine | Antidepressant properties |
| 4-Aminochroman | Amino group at position 4; lacks fluorine | Potential anti-inflammatory activity |
Mechanism of Action
The mechanism of action of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL can be compared with other chroman derivatives, such as (3S,4S)-4-Amino-5-chloro-7-methylchroman-3-OL and (3S,4S)-4-Amino-5-bromo-7-methylchroman-3-OL.
- These compounds share similar structures but differ in the halogen atom attached to the chroman ring .
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs .
Biological Activity
Introduction
(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL is a fluorinated derivative of chroman that has garnered attention due to its potential biological activities. The compound features a chiral center at the 4-position, which is significant for its stereochemistry and biological interactions. This article reviews the biological activities of this compound, highlighting its pharmacological properties, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound includes an amino group and a hydroxyl group, contributing to its reactivity and interaction with biological targets. The structure can be represented as follows:
Key Functional Groups
- Amino Group (-NH2) : Enhances interaction with enzymes and receptors.
- Hydroxyl Group (-OH) : Contributes to potential antioxidant properties.
- Fluorine Atom (F) : May influence the compound's lipophilicity and biological activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Neuroprotective Effects : Computational models suggest that this compound may protect neuronal cells from degeneration, potentially useful in treating neurodegenerative diseases.
- Anti-inflammatory Activity : The presence of the amino and hydroxyl groups facilitates interactions with inflammatory pathways, suggesting a role in modulating inflammation.
- Antioxidant Activity : The hydroxyl group contributes to scavenging free radicals, thereby mitigating oxidative stress.
In Vitro Studies
In vitro studies are vital for confirming the predicted activities of this compound. Preliminary findings indicate significant efficacy against specific biological targets. For example:
| Biological Target | Assay Type | Observed Effect |
|---|---|---|
| Neuronal Cells | Cell Viability Assay | Increased survival rates under oxidative stress conditions |
| Inflammatory Cytokines | ELISA | Reduced levels of pro-inflammatory cytokines |
| Free Radical Scavenging | DPPH Assay | High scavenging activity compared to standard antioxidants |
Synthesis Methods
Several synthetic routes have been explored for producing this compound:
- Starting Materials : Commonly derived from chroman precursors.
- Reagents : Use of fluorinating agents to introduce the fluorine atom.
- Reaction Conditions : Typically involves refluxing in suitable solvents with catalytic amounts of acid or base.
These methods highlight the versatility of synthetic organic chemistry in constructing complex molecules from simpler precursors.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylchroman | Methyl group at position 2; lacks fluorine | Mild neuroprotective effects |
| 5-Fluoroindole | Indole structure; contains fluorine | Antidepressant properties |
| 4-Aminochroman | Amino group at position 4; lacks fluorine | Potential anti-inflammatory activity |
This comparison illustrates how variations in functional groups and structural frameworks can significantly influence biological activity.
Neuroprotective Effects
A study conducted on neuronal cell lines treated with this compound demonstrated a significant increase in cell viability under oxidative stress conditions compared to untreated controls. This suggests its potential application in neurodegenerative disease therapies.
Anti-inflammatory Activity
In another study examining the compound's effects on inflammatory cytokines, results indicated a marked reduction in cytokine levels following treatment with this compound. This positions the compound as a promising candidate for further research into anti-inflammatory drugs.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high enantiomeric purity in (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries. For fluorinated chroman derivatives, asymmetric hydrogenation of ketone intermediates with Ru-BINAP catalysts has shown success. Purification via chiral HPLC (e.g., using a Chiralpak® IA column with hexane/isopropanol mobile phases) ensures enantiomeric excess ≥99%. Stereochemical confirmation requires single-crystal X-ray diffraction (SC-XRD), as demonstrated for structurally similar fluorinated compounds .
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodological Answer : SC-XRD is the gold standard for absolute configuration determination. For example, in a related fluorinated chroman, SC-XRD at 293 K with an R factor of 0.035 confirmed stereochemistry . Complementary methods include NOESY NMR to assess spatial proximity of substituents and optical rotation comparisons with literature values.
Q. What analytical techniques are critical for characterizing fluorinated intermediates during synthesis?
- Methodological Answer :
- NMR : -NMR identifies fluorine environments (e.g., coupling patterns for vicinal fluorines).
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) confirms molecular formula, as seen in chromenone derivatives with mass accuracy <2 ppm .
- HPLC-PDA : Detects impurities using reverse-phase C18 columns (e.g., 90:10 water/acetonitrile gradient).
Advanced Research Questions
Q. How can conflicting data between computational modeling and experimental results for this compound’s reactivity be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations. Validate computational models (DFT, MD) using kinetic studies (e.g., variable-temperature NMR) to assess activation energies. For fluorinated systems, include implicit solvent models (e.g., SMD for DMSO) and compare with experimental Arrhenius plots .
Q. What experimental design considerations mitigate degradation of labile functional groups (e.g., amino or fluoro) during prolonged studies?
- Methodological Answer :
- Temperature Control : Store samples at –20°C under inert gas (Ar/N).
- Light Sensitivity : Use amber vials to prevent photodegradation of the chroman core.
- Matrix Stabilization : For biological assays, add antioxidants (e.g., 0.1% ascorbic acid) or enzyme inhibitors to suppress oxidative/metabolic degradation .
Q. How do steric and electronic effects of the 7-methyl and 5-fluoro substituents influence regioselectivity in derivatization reactions?
- Methodological Answer : The electron-withdrawing fluoro group directs electrophilic attacks to the para position, while the 7-methyl group introduces steric hindrance. Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to map electrostatic potential surfaces. Experimentally, compare reaction outcomes with methyl/fluoro analogs, as done for trifluoromethyl chromenones .
Q. What strategies address low reproducibility in biological activity assays involving this compound?
- Methodological Answer :
- Batch Standardization : Use reference standards (e.g., USP-grade) for calibration.
- Assay Controls : Include positive controls (e.g., fluoroquinolones for antimicrobial studies) and validate cell-line viability via MTT assays.
- Data Normalization : Account for matrix effects (e.g., serum protein binding) using normalization to internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
